molecular formula C15H13FO3 B2813350 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid CAS No. 477846-85-8

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid

Cat. No. B2813350
CAS RN: 477846-85-8
M. Wt: 260.264
InChI Key: ISOQJJOYRSTBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid” is a chemical compound with the linear formula C15H13FO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H13FO2/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) . The molecular weight is 244.27 .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 244.27 , and its linear formula is C15H13FO2 .

Scientific Research Applications

Microwave-Assisted Synthesis and Analgesic Potential

A study highlighted the synthesis of triazole derivatives of 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid (commonly known as flurbiprofen) through a microwave-assisted process. The resulting compounds demonstrated significant analgesic effects, positioning them as potent analgesic agents (Zaheer et al., 2021).

Green Synthesis and Antioxidant Potential

In another research, the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides using this compound was explored. The synthesized compounds displayed promising antioxidant potential, suggesting their applicability in pharmaceutical applications, especially those with anti-oxidative requirements (Zaheer et al., 2015).

PET Radiopharmaceutical Synthesis

The compound was used in the automated synthesis of a PET radiopharmaceutical, [11C]CS1P1, for imaging sphingosine-1 phosphate receptor 1 (S1P1), under Good Manufacturing Practices (GMP) conditions. This study underscores the compound's potential in the production of PET imaging radiopharmaceuticals (Luo et al., 2019).

Synthesis of Organotin(IV) Derivatives and Biological Applications

Research documented the synthesis of new organotin derivatives of 2-(2-Fluoro-4-biphenyl)propanoic acid and explored their structural, biological properties, especially highlighting their antitumor and anticancer activities. This showcases the compound's role in the development of substances with potential therapeutic applications (Mahmood et al., 2003).

Development of Analgesic Modulators

A study involved the synthesis of derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid as analgesic modulators for Transient receptor potential vanilloid 1 (TRPV1), indicating the compound's application in the modulation of analgesic pathways (Liu et al., 2018).

Safety and Hazards

The compound is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity . It may be toxic if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQJJOYRSTBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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